N-(3-hydroxyphenyl)-3-phenylpropanamide
Description
N-(3-hydroxyphenyl)-3-phenylpropanamide is a propanamide derivative featuring a 3-hydroxyphenyl group attached to the amide nitrogen and a phenyl group at the terminal position of the propanamide chain. This structure confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity due to the phenolic hydroxyl group, which may influence solubility, bioavailability, and molecular interactions.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H15NO2/c17-14-8-4-7-13(11-14)16-15(18)10-9-12-5-2-1-3-6-12/h1-8,11,17H,9-10H2,(H,16,18) |
InChI Key |
QJEWKVODMGPCBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
(a) N-(3-hydroxypropyl)-3-phenylpropanamide ()
- Structure : Differs by having a hydroxypropyl group instead of 3-hydroxyphenyl.
- Properties : NMR data (¹H and ¹³C) confirm the amide linkage and hydroxypropyl substitution. The absence of an aromatic hydroxyl group likely reduces π-π stacking interactions compared to the target compound.
- Relevance : Highlights the impact of aliphatic vs. aromatic hydroxyl groups on spectroscopic profiles and intermolecular interactions .
(b) N-(5-methyl-1,2-oxazol-3-yl)-3-phenylpropanamide ()
- Structure : Incorporates a methyl-oxazole ring instead of 3-hydroxyphenyl.
- Properties: Molecular weight: 230.26 g/mol. logP: 2.77 (moderate lipophilicity). Hydrogen bond donors: 1; acceptors: 3.
(c) N-hydroxy-N-(3-methylphenyl)-3-phenylpropanamide ()
- Structure : Features a hydroxyl group directly on the amide nitrogen and a 3-methylphenyl substituent.
- Properties :
- Molecular weight: 255.32 g/mol.
- InChIKey:
VEEUCOPFLDEGNM-UHFFFAOYSA-N.
- Contrast : The N-hydroxyl group may increase reactivity (e.g., redox activity) but reduce steric hindrance compared to the 3-hydroxyphenyl group in the target compound .
Physicochemical Properties
The table below compares key properties of N-(3-hydroxyphenyl)-3-phenylpropanamide with its analogs:
*Estimated values based on structural similarities.
Key Observations :
- The phenolic -OH in the target compound increases polarity (lower logP) compared to methyl-oxazole or phenethyl derivatives.
- Higher hydrogen-bonding capacity may enhance solubility in polar solvents but reduce membrane permeability .
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